molecular formula C10H11ClN2OS B13514844 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride

Cat. No.: B13514844
M. Wt: 242.73 g/mol
InChI Key: KMFYNWJOWHNXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of azetidines and benzothiazoles Azetidines are four-membered nitrogen-containing heterocycles, while benzothiazoles are bicyclic compounds containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE typically involves the reaction of azetidine derivatives with benzothiazole derivatives. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target azetidine derivatives.

Industrial Production Methods

Industrial production of 2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The benzothiazole moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle.

    Benzothiazole: A bicyclic compound containing benzene and thiazole rings.

    Azetidine-2-carboxylic acid: A toxic mimic of proline.

Uniqueness

2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE is unique due to the combination of the azetidine and benzothiazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C10H10N2OS.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H

InChI Key

KMFYNWJOWHNXNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC3=CC=CC=C3S2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.